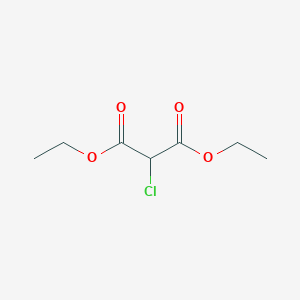

Diethyl chloromalonate

描述

Significance of Malonate Esters as Versatile Building Blocks

Malonate esters, particularly diethyl malonate, are renowned for their versatility as building blocks in organic synthesis. ucalgary.cachemicalbook.com Their utility stems from the presence of an active methylene (B1212753) group flanked by two electron-withdrawing ester functionalities. This structural arrangement renders the α-protons acidic (pKa ≈ 13 for diethyl malonate), facilitating their removal by a moderately strong base, such as sodium ethoxide, to generate a stabilized enolate. ucalgary.cawikipedia.org

This enolate is a potent nucleophile that readily participates in a variety of carbon-carbon bond-forming reactions, most notably the malonic ester synthesis. wikipedia.orglibretexts.org This classical reaction involves the alkylation of the malonate enolate with an alkyl halide, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield a substituted carboxylic acid. ucalgary.cawikipedia.org This sequence effectively allows for the transformation of an alkyl halide into a carboxylic acid with two additional carbon atoms. libretexts.org Beyond simple alkylation, malonate esters are employed in a range of other important transformations, including the Knoevenagel condensation, Michael additions, and the synthesis of various heterocyclic compounds and barbiturates. chemicalbook.comanalis.com.my

Historical Context of Halogenated Malonate Derivatives

The introduction of a halogen atom at the α-position of a malonate ester significantly modifies its reactivity and expands its synthetic utility. The development of methods to synthesize these halogenated derivatives has been a subject of interest for many years. Early methods for the production of methylidene malonates, which can be derived from halogenated precursors, included the reaction of methylene iodide with dialkyl malonates, though this approach suffered from low yields. google.com

The direct halogenation of malonate esters has been a more common approach. For instance, the synthesis of diethyl chloromalonate is often achieved through the chlorination of diethyl malonate with reagents like sulfuryl chloride. derpharmachemica.com Similarly, the synthesis of fluoromalonate esters initially involved electrophilic fluorination of malonate enol derivatives using agents such as perchloryl fluoride, a method first reported in 1958. worktribe.com Over time, a variety of halogenating agents and reaction conditions have been explored to improve the efficiency and selectivity of these transformations, leading to the reliable availability of compounds like this compound for synthetic applications. derpharmachemica.comchemicalbook.com The development of these halogenated malonate derivatives has been crucial for accessing a wider range of functionalized molecules, including those with applications in pharmaceuticals and agrochemicals. worktribe.comatamanchemicals.com

Role of this compound in Contemporary Synthetic Chemistry

This compound stands out as a particularly valuable halogenated malonate derivative in modern organic synthesis. Its reactivity is characterized by the presence of a chlorine atom at the active methylene position, which serves as a good leaving group in nucleophilic substitution reactions. smolecule.com This feature allows for the introduction of various functionalities at this position.

One of the key applications of this compound is in the synthesis of other substituted malonates. For example, it can be converted to diethyl fluoromalonate through a nucleophilic substitution reaction with potassium fluoride. fluorine1.ru This reaction is significant as it provides a route to fluorine-containing building blocks, which are of great interest in medicinal chemistry. worktribe.comfluorine1.ru

Furthermore, this compound is a key precursor in the synthesis of cyclopropane (B1198618) derivatives. dntb.gov.uaresearchgate.net These three-membered ring systems are important structural motifs in many natural products and pharmaceuticals. dntb.gov.ua For instance, this compound can react with α,β-unsaturated aldehydes in the presence of a suitable catalyst to afford highly functionalized cyclopropanes. dntb.gov.uaresearchgate.net It also participates in domino reactions to construct complex heterocyclic systems like 2,3-dihydrobenzofurans. chemsrc.com The ability of this compound to engage in these diverse transformations underscores its importance as a versatile and powerful tool for the construction of intricate organic molecules in contemporary synthetic chemistry.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H11ClO4 | chemsrc.comnih.gov |

| Molecular Weight | 194.613 g/mol | chemsrc.com |

| Boiling Point | 222.0 ± 0.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.2 ± 0.1 g/cm³ | chemsrc.com |

| Flash Point | 103.3 ± 0.0 °C | chemsrc.com |

| Refractive Index | 1.439 | chemsrc.com |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | chemsrc.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

diethyl 2-chloropropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWCQKMQYZFTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022258 | |

| Record name | Diethyl chloromalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14064-10-9 | |

| Record name | 1,3-Diethyl 2-chloropropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14064-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl chloromalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl chloromalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-chloro-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl chloromalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl chloromalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL CHLOROMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5J45M964 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diethyl Chloromalonate and Its Derivatives

Direct Chlorination Approaches

Direct chlorination of the active methylene (B1212753) group in diethyl malonate is a common and straightforward approach. Sulfuryl chloride is a frequently used reagent for this transformation due to its effectiveness and relatively clean reaction profile.

The synthesis of dialkyl chloromalonates can be effectively carried out via the chlorination of the corresponding dialkyl malonate with sulfuryl chloride. derpharmachemica.com In a typical procedure for a related compound, dimethyl malonate is charged into a reactor, and sulfuryl chloride is added gradually while maintaining the temperature below 25 °C. derpharmachemica.com The reaction mixture is then heated to facilitate the conversion. derpharmachemica.com A similar process is used for diethyl chloromalonate, where sulfuryl chloride is added dropwise to diethyl malonate at elevated temperatures (60-70 °C), followed by stirring to complete the reaction. rsc.org This electrophilic substitution on the carbon atom situated between the two carbonyl groups results in the formation of this compound. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts. rsc.org

The efficiency and yield of the chlorination reaction are highly dependent on several parameters, including stoichiometry, temperature, and reaction time. Studies on the synthesis of the analogous dimethyl chloromalonate show that using a molar equivalent of 1.2 for sulfuryl chloride relative to the malonate ester provides the maximum formation of the desired monochlorinated product (around 88%) after approximately 5 hours at 45 °C in a neat (solvent-free) reaction. derpharmachemica.com

Extending the reaction time beyond this optimal period can be detrimental. For instance, after 48 hours, the amount of the desired product decreases while the percentage of the dichlorinated impurity increases significantly. derpharmachemica.com Therefore, discontinuing the reaction after the optimal time is crucial to maximize the yield of the monochlorinated product and minimize the formation of byproducts. derpharmachemica.com Following the reaction, the product can often be isolated without extensive work-up and used directly in subsequent synthetic steps. derpharmachemica.com A procedure involving heating to 160 °C after the initial reaction, followed by vacuum distillation, has been reported to afford this compound in an 88% yield. rsc.org

The choice of solvent can influence the reaction's progress and the impurity profile. While the reaction can be performed without a solvent (neat), solvents like methylene chloride and toluene have been investigated. derpharmachemica.com The primary impurity in this reaction is the corresponding dialkyl 2,2-dichloromalonate, formed by a second chlorination event. derpharmachemica.com

| Reaction Time (hours) | Dialkyl Chloromalonate (%) | Dialkyl Dichloromalonate (%) | Starting Dialkyl Malonate (%) |

|---|---|---|---|

| 5 | 88 | 5.0 | 5.9 |

| 48 | 75 | 15 | 6 |

Alternative Routes to this compound

Besides direct chlorination, other synthetic strategies can be employed to produce this compound and its more complex derivatives. These methods may involve the use of different halogenating agents or the synthesis of intermediate salt structures.

The acidic nature of the α-hydrogen in malonic esters allows for the formation of metal salts or enolates. These intermediates are pivotal in various synthetic applications, particularly in acylation and alkylation reactions. For instance, ethoxymagnesiummalonic ester can be prepared by reacting magnesium turnings with diethyl malonate in the presence of absolute alcohol. orgsyn.org This salt can then be used in subsequent reactions, such as acylation with benzoyl chloride, to yield diethyl benzoylmalonate. orgsyn.org The formation of salts from malonic acid derivatives is a general principle; for example, crystalline malonate salts of the pharmaceutical compound bedaquiline have been successfully synthesized by reacting the free base with malonic acid. nih.gov This demonstrates the feasibility of forming stable salts from the malonate backbone.

Another approach to halogenated malonates involves halogen exchange. For example, diethyl bromomalonate can be converted to this compound in 99.4% yield by reacting it with N-chlorosuccinimide in dimethyl sulfoxide. chemicalbook.com

Diethyl 2-(2-chloronicotinoyl)malonate is an important intermediate for small molecule anticancer drugs. atlantis-press.comconsensus.app A two-step synthesis for this derivative has been developed starting from readily available 2-chloronicotinic acid. atlantis-press.comconsensus.app This method provides a faster and more efficient route to the target compound, achieving a total yield of 83.3% over the two steps. consensus.app The structure of the synthesized compound is typically confirmed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. atlantis-press.comconsensus.app The development of such optimized synthetic methods is crucial for producing key intermediates required for pharmaceutical research and development. atlantis-press.com

Green Chemistry Considerations in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of industrial chemicals to minimize environmental impact and enhance safety. For this compound, this involves evaluating the efficiency of synthetic routes, reducing the use of hazardous materials, and minimizing waste generation.

Atom Economy and Process Mass Intensity Factors

Two key metrics for evaluating the "greenness" of a chemical process are Atom Economy (AE) and Process Mass Intensity (PMI).

Atom Economy (AE) is a theoretical measure of how efficiently the atoms from the reactants are incorporated into the desired final product. The calculation is:

AE = (Molecular Weight of Product / Total Molecular Weight of Reactants) x 100

A higher AE value indicates a more efficient reaction with less waste generated as byproducts.

Process Mass Intensity (PMI) is a more holistic metric that measures the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. The calculation is:

PMI = Total Mass in a Process / Mass of Product

A common industrial synthesis for this compound involves the chlorination of diethyl malonate using sulfuryl chloride. rsc.orgrsc.org The balanced chemical equation for this reaction is:

CH₂(COOC₂H₅)₂ + SO₂Cl₂ → CHCl(COOC₂H₅)₂ + SO₂ + HCl (Diethyl malonate + Sulfuryl chloride → this compound + Sulfur dioxide + Hydrogen chloride)

Based on this reaction, the theoretical Atom Economy can be calculated. Furthermore, data from a representative two-step synthesis of diethyl fluoromalonate, where the first step is the synthesis of this compound, allows for the calculation of both AE and an estimated PMI for the production of this compound. rsc.org

| Metric | Formula | Calculation Breakdown | Result |

|---|---|---|---|

| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100 | (194.61 g/mol / (160.17 g/mol + 134.97 g/mol)) x 100 | 65.9% |

| Process Mass Intensity (PMI) | Total Mass Input / Mass of Product | (181g Diethyl Malonate + 154g Sulfuryl Chloride) / 195g this compound | 1.72 |

This PMI calculation is based solely on the mass of reactants and the isolated product and does not include solvents or workup materials, for which specific quantities were not detailed in the source for the first step alone. The actual PMI for an industrial process would be higher.

Reduction of Hazardous Waste and Solvents

Efforts to make the synthesis of this compound greener focus on minimizing hazardous byproducts and replacing problematic solvents.

Solvent Selection: Traditionally, the chlorination of malonic esters has been performed in chlorinated solvents like methylene chloride. derpharmachemica.com These solvents are now recognized as environmentally problematic. Research into the synthesis of the analogous compound, dimethyl chloromalonate, has shown that more environmentally acceptable solvents can be used. Toluene and acetonitrile have been investigated as alternatives, although reactions in these solvents may not reach completion as readily. derpharmachemica.com

| Solvent | Product Formed (Area % by GC) | Dichloro Impurity (Area % by GC) | Unreacted Starting Material (Area % by GC) |

|---|---|---|---|

| Methylene chloride (10 mL/g) | 78.1 | 10.2 | 11.8 |

| Toluene | 67.4 | 6.2 | 14.7 |

| Acetonitrile | 76.2 | 8.7 | 13.2 |

| None (Neat, 1.2 eq. SO₂Cl₂) | ~88.0 | ~5.0 | ~5.9 |

Waste Reduction: A primary source of hazardous waste in this synthesis is the formation of the over-chlorinated impurity, diethyl 2,2-dichloromalonate. This byproduct reduces the yield of the desired product and requires separation, which can generate further waste. Research has demonstrated that controlling reaction parameters, such as time, is crucial. For the synthesis of dimethyl chloromalonate, it was found that limiting the reaction time to five hours maximized the formation of the desired monochloro product while minimizing the formation of the dichloro impurity. derpharmachemica.com Longer reaction times led to an increase in the unwanted byproduct. derpharmachemica.com

Reaction Mechanisms and Mechanistic Studies Involving Diethyl Chloromalonate

Nucleophilic Substitution Reactions

The carbon-chlorine bond in diethyl chloromalonate is polarized, rendering the α-carbon electrophilic and susceptible to attack by nucleophiles. The course of these substitution reactions is significantly influenced by the reaction mechanism, which can be either unimolecular (Sₙ1) or bimolecular (Sₙ2).

Sₙ1 and Sₙ2 Mechanisms in Halogen Exchange Reactions

While this compound is a secondary halide, the presence of two electron-withdrawing ester groups significantly influences the stability of potential intermediates and transition states, thereby dictating the preferred mechanistic pathway.

The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. libretexts.org The reaction rate is dependent on the concentration of both the this compound and the nucleophile. chemicalnote.com This pathway is generally favored for primary and less sterically hindered secondary halides. libretexts.org For this compound, the backside attack required for an Sₙ2 reaction can be somewhat sterically hindered by the two ethoxycarbonyl groups.

The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism, conversely, is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. chemicalnote.com This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate. chemicalnote.com The stability of the carbocation intermediate is a crucial factor for this pathway. masterorganicchemistry.com The carbocation derived from this compound would be a secondary carbocation, which is stabilized by the adjacent oxygen atoms of the ester groups through resonance.

The choice between the Sₙ1 and Sₙ2 pathway for this compound in halogen exchange reactions is a nuanced balance of factors including the strength of the nucleophile, the solvent, and the temperature. Strong, unhindered nucleophiles tend to favor the Sₙ2 mechanism, while weaker nucleophiles and conditions that stabilize a carbocation intermediate promote the Sₙ1 pathway.

Influence of Solvent Polarity on Energy Barriers

Solvent polarity plays a critical role in determining the rates and mechanisms of nucleophilic substitution reactions of this compound by influencing the energy barriers of the reaction pathways.

In Sₙ1 reactions , an increase in solvent polarity, particularly with polar protic solvents (e.g., water, alcohols), significantly accelerates the reaction rate. This is because polar protic solvents can effectively solvate both the forming carbocation intermediate and the departing chloride anion through hydrogen bonding and dipole-dipole interactions. This solvation stabilizes the transition state leading to the carbocation, thereby lowering the activation energy of the rate-determining step. libretexts.org

For Sₙ2 reactions , the effect of solvent polarity is more complex. In general, polar aprotic solvents (e.g., acetone, DMSO) are preferred. While polar solvents are necessary to dissolve the (often ionic) nucleophile, polar protic solvents can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon. This increases the energy barrier for the reaction. Polar aprotic solvents, on the other hand, can solvate the accompanying cation of the nucleophile but leave the nucleophile itself relatively "naked" and more reactive, thus lowering the energy barrier for the Sₙ2 pathway.

| Solvent Type | Effect on Sₙ1 Reaction Rate | Effect on Sₙ2 Reaction Rate | Rationale |

| Polar Protic | Increases | Decreases | Stabilizes the carbocation and leaving group in Sₙ1; solvates and deactivates the nucleophile in Sₙ2. |

| Polar Aprotic | Moderate Increase | Significantly Increases | Solvates the cation of the nucleophile, leaving the "naked" anion highly reactive for Sₙ2. Can still offer some stabilization for the Sₙ1 transition state. |

| Nonpolar | Decreases | Decreases | Poor solvation of charged intermediates and transition states for Sₙ1. Poor solubility of many nucleophiles for Sₙ2. |

Role of Catalysts (e.g., Crown Ethers) in Reaction Kinetics

Crown ethers are macrocyclic polyethers that can selectively bind specific metal cations within their central cavity. This property makes them highly effective phase-transfer catalysts, particularly in nucleophilic substitution reactions involving anionic nucleophiles. rasayanjournal.co.inrsc.org

In reactions of this compound, where the nucleophile is often an alkali metal salt (e.g., KX, NaX), the crown ether can complex the metal cation (K⁺, Na⁺). rasayanjournal.co.in This complexation has two significant effects on the reaction kinetics:

Increased Solubility: The exterior of the crown ether-cation complex is lipophilic, which allows the entire ion pair to be soluble in nonpolar or less polar organic solvents where the reaction is intended to occur. This overcomes the solubility limitations of the inorganic salt in the organic phase. rasayanjournal.co.in

Enhanced Nucleophilicity: By sequestering the cation, the crown ether effectively separates it from the anion. This "naked" anion is a much more potent nucleophile as it is not hindered by a tight ion pair with the metal cation. This increased nucleophilicity leads to a significant acceleration of the reaction rate, particularly for Sₙ2 reactions. rasayanjournal.co.in

The effectiveness of a crown ether as a catalyst is dependent on the compatibility of the cation's ionic radius with the cavity size of the crown ether. For instance, 18-crown-6 (B118740) is an excellent catalyst for reactions involving potassium salts, as the K⁺ ion fits snugly within its cavity. rasayanjournal.co.in The concentration of the crown ether catalyst is also directly proportional to the reaction rate and product yield in many cases. rasayanjournal.co.in

Radical Reactions

Beyond its role in nucleophilic substitutions, this compound can also participate in radical reactions. The carbon-chlorine bond can undergo homolytic cleavage under appropriate conditions to generate a carbon-centered radical, which can then engage in various transformations.

Atom Transfer Radical Addition (ATRA) Reactions

Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of carbon-carbon and carbon-halogen bonds in an atom-economical manner. In the context of this compound, this reaction typically involves the addition of the α-malonyl radical to an alkene.

A common method for initiating ATRA reactions is through the use of a transition metal catalyst, such as copper. nih.gov For instance, copper-catalyzed electrochemical ATRA (eATRA) of this compound with aromatic alkenes has been reported. nih.gov The proposed mechanism involves the electrochemical generation of a catalytic species that facilitates the transfer of the chlorine atom, leading to the formation of a diethyl malonyl radical. This radical then adds to the alkene, and the resulting radical intermediate is subsequently trapped by a halogen atom to afford the final product. nih.gov

Photochemical methods can also be employed to initiate ATRA reactions. Visible light photocatalysis, for example, can be used to generate the necessary radical intermediates under mild conditions.

Reactivity Comparison with Other Halogenated Malonates in ATRA

The nature of the halogen atom in diethyl halomalonates (chloro-, bromo-, and iodomalonate) plays a crucial role in their reactivity in Atom Transfer Radical Addition (ATRA) reactions. The reactivity generally follows the trend of the carbon-halogen bond strength: C-I < C-Br < C-Cl. The weaker the bond, the more readily it undergoes homolytic cleavage to form the corresponding radical.

This difference in reactivity is reflected in the conditions required for ATRA reactions. Diethyl bromomalonate and diethyl iodomalonate are generally more reactive and can undergo ATRA under milder conditions compared to this compound. The stronger C-Cl bond in this compound often necessitates more forcing conditions or more active catalytic systems to achieve efficient radical generation and subsequent addition. uva.nl For example, in copper-catalyzed electrochemical ATRA, both diethyl bromomalonate and this compound can be used, but the specific reaction conditions may need to be optimized for each substrate to achieve comparable yields. nih.gov

| Diethyl Halomalonate | C-X Bond Dissociation Energy (approx. kcal/mol) | General Reactivity in ATRA |

| Diethyl iodomalonate | ~53 | Highest |

| Diethyl bromomalonate | ~68 | Intermediate |

| This compound | ~81 | Lowest |

Catalytic Species in Radical Processes (e.g., Bismuth-mediated photocatalysis)

The generation of carbon-centered radicals from organic halides is a cornerstone of modern synthetic chemistry. Bismuth-based photocatalysis has emerged as a low-toxicity, cost-effective method for initiating such radical reactions under visible light irradiation. brainly.inresearchgate.net While the direct application of bismuth-mediated photocatalysis to this compound is not extensively detailed in the surveyed literature, the established mechanisms for other organic halides provide a strong model for its potential reactivity.

Bismuth(III) compounds, such as bismuth(III) chloride (BiCl₃) and bismuth(III) oxide (Bi₂O₃), are key catalysts in these processes. brainly.inresearchgate.net The general mechanism often involves a Ligand-to-Metal Charge Transfer (LMCT) process. brainly.inresearchgate.net Upon irradiation with visible light, an electron is transferred from a halide ligand to the bismuth center, generating a transient chlorine radical and a reduced bismuth(II) species.

Proposed Mechanism for Radical Generation:

Complex Formation: The bismuth(III) catalyst coordinates with the chlorine atom of this compound.

Photoexcitation: Under visible light, the Bi(III)-Cl complex undergoes LMCT.

Radical Formation: This process results in the homolytic cleavage of the carbon-chlorine bond, yielding the diethyl malonate radical and a Bi(II) species complexed with a chloride radical.

This newly formed diethyl malonate radical can then participate in various downstream reactions, such as additions to olefins or cascade cyclizations. brainly.in Electron Paramagnetic Resonance (EPR) studies have confirmed the generation of chlorine radicals from BiCl₃ under irradiation, which then abstract a hydrogen atom from a donor to form a more stable radical, a process analogous to what would occur with this compound. rsc.org While specific studies on this compound are sparse, the reactivity of diethyl bromomalonate in visible-light-induced, photocatalyst-free radical reactions proceeding through an electron-donor-acceptor (EDA) complex suggests that this compound likely possesses similar, albeit nuanced, radical reactivity. rsc.org

| Catalyst Type | General Substrate | Radical Intermediate | Proposed Mechanism |

| Bismuth(III) Chloride (BiCl₃) | Organic Halides | Chlorine Radical, Substrate Radical | Ligand-to-Metal Charge Transfer (LMCT) |

| Bismuth(III) Oxide (Bi₂O₃) | Organic Bromides | Substrate Radical | Single-Electron Reduction by photo-generated electrons |

Electrophilic and Nucleophilic Character in Complex Reactions

This compound possesses a versatile chemical nature, capable of acting as both an electrophile and, through its deprotonated form, a nucleophile. This duality is central to its application in complex chemical transformations.

The carbon atom bonded to the chlorine atom is electron-deficient due to the electronegativity of the chlorine and the two adjacent ester groups. This renders it an electrophilic center , susceptible to attack by various nucleophiles. This reactivity is fundamental to its role in substitution and coupling reactions.

Conversely, the methine proton (the hydrogen on the same carbon as the chlorine) is acidic. In the presence of a base, this proton can be abstracted to form a stabilized carbanion or enolate. This enolate is a potent nucleophile , capable of attacking a wide range of electrophiles to form new carbon-carbon bonds. However, the primary role of this compound in multi-step reactions is often as an electrophile, where a nucleophile displaces the chloride.

Reactivity in Multi-component Coupling Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. This compound serves as a key building block in certain MCRs due to its electrophilic nature.

A notable example is the three-component reaction between a dialkyl 2-halo malonate (like this compound), triphenylphosphine (B44618), and a dialkyl acetylenedicarboxylate. This reaction leads to the formation of highly functionalized tetra-alkoxycarbonylallylidenetriphenyl phosphoranes. beilstein-journals.org

The proposed mechanism involves the initial nucleophilic attack of triphenylphosphine on the dialkyl acetylenedicarboxylate, forming a zwitterionic intermediate. This intermediate then acts as a base, deprotonating a CH-acidic compound. In a related context, this zwitterion can be protonated by an acidic species, and the resulting phosphonium (B103445) cation is then attacked by an enolate anion to form the ylide. arkat-usa.org In the case of this compound, it acts as the electrophilic trap in the reaction sequence.

Example of a Three-Component Reaction:

| Reactant 1 | Reactant 2 | Reactant 3 | Key Intermediate | Product Class |

|---|

This reactivity highlights the utility of this compound as an electrophilic component capable of engaging with complex intermediates generated in situ, leading to the rapid construction of intricate molecular architectures.

Formation of Carbodithioic Acid Intermediates

The reaction of α-halo esters with sulfur-based nucleophiles is a common method for forming carbon-sulfur bonds. However, the specific formation of carbodithioic acid intermediates from this compound is not a prominently documented pathway in the reviewed scientific literature. Carbodithioic acids (R-CSSH) and their conjugate bases, carbodithioates (R-CSS⁻), are typically formed through the reaction of organometallic reagents with carbon disulfide (CS₂). The metabolism of carbon disulfide in biological systems can involve its reaction with amine or thiol functional groups to form dithiocarbamates. researchgate.net

While reactions of diethyl malonate with disulfides for α-sulfenylation are known, the direct conversion of this compound to a carbodithioic acid intermediate appears to be an uncommon or less-explored transformation. Reactions involving α-halo esters and sources of sulfur, such as sodium thiocyanate (B1210189) (NaSCN) or sodium thiosulfate (B1220275) (Na₂S₂O₃), typically lead to substitution products rather than the direct formation of a dithiocarboxylate group at the alpha position. Therefore, this specific mechanistic pathway remains largely uncharacterized for this compound based on available data.

Applications of Diethyl Chloromalonate in Complex Molecule Synthesis

Synthesis of Fluorinated Malonate Derivatives

The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties. Diethyl chloromalonate is a valuable precursor for the synthesis of diethyl fluoromalonate and other fluorinated derivatives through several synthetic strategies.

A primary method for the synthesis of diethyl fluoromalonate is through a nucleophilic halogen exchange (halex) reaction, where the chlorine atom in this compound is displaced by a fluoride ion. This transformation is a key step in producing fluorinated building blocks. One established method involves the fluorination of this compound using hydrogen fluoride (HF). For instance, a reaction carried out at 80°C for 12 hours can produce diethyl fluoromalonate in yields as high as 83%. Other protocols may utilize a combination of HF and triethylamine. The direct fluorination of malonates can be challenging due to the potential for side reactions, including the formation of difluorinated products, as the initial monofluorination can increase the acidity of the remaining α-hydrogen, making it more susceptible to further reaction. The nucleophilic approach starting from this compound offers a controlled route to the desired monofluorinated product.

Table 1: Halogen Exchange Reaction Conditions for Diethyl Fluoromalonate Synthesis

| Fluorinating Agent | Temperature | Reaction Time | Yield |

| Hydrogen Fluoride (HF) | 80 °C | 12 hours | 83% |

Research into fluorination has led to the development of novel methods that offer alternatives to traditional halogen exchange. While many modern techniques focus on the direct electrophilic fluorination of diethyl malonate, some methods provide unique solutions for the selective monofluorination of malonates, addressing the challenge of preventing difluorination. One such approach utilizes a hypervalent iodine reagent in conjunction with a hydrogen fluoride source. Another innovative method involves the use of Me-NFSI (N-fluoro-2,4,6-trimethylpyridinium-triflate-N'-methyl-benzenesulfonimide) under Lewis acid catalysis, which has been shown to provide monofluoromalonates in yields of up to 98% fluorine1.ru. These newer methods often provide milder reaction conditions and improved selectivity compared to older protocols.

The creation of chiral molecules containing fluorine is of significant interest in medicinal chemistry. While this compound itself is achiral, it can be a starting point for derivatives that undergo stereoselective fluorination. The general strategy involves the asymmetric fluorination of prochiral malonates, where the two ester groups or other substituents are sterically or electronically different.

This is typically achieved using a chiral catalyst to control the facial selectivity of an electrophilic fluorinating agent. For example, the enantioselective fluorination of substituted malonates has been successfully carried out using a catalyst formed from a DBFOX-Ph ligand and a zinc acetate [Zn(OAc)₂] complex nih.govacs.org. In these reactions, an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) is used to introduce the fluorine atom nih.gov. The chiral metal complex creates a defined three-dimensional environment around the malonate enolate, directing the approach of the fluorinating agent to one face of the molecule, thereby producing the fluorinated product with high levels of enantioselectivity nih.govacs.org. Such methods are crucial for accessing optically active building blocks for pharmaceuticals and other bioactive compounds nih.gov.

Heterocyclic Compound Synthesis

This compound is a valuable precursor for synthesizing various heterocyclic compounds. The presence of two ester groups and a reactive α-carbon allows it to act as a three-carbon building block in cyclization reactions with appropriate dinucleophilic partners.

A review of common synthetic routes for thiazolane derivatives, such as rhodanine and thiazolidinone, indicates that this compound is not a typical starting material. The synthesis of these heterocycles generally proceeds through different pathways. For instance, thiazolidin-4-ones are frequently synthesized via the cyclocondensation of a Schiff base with mercaptoacetic acid or by reacting an amine, an aldehyde, and mercaptoacetic acid in a one-pot reaction hilarispublisher.com. Similarly, rhodanine synthesis often involves the condensation of an amine, carbon disulfide, and an α-haloacetic acid derivative or a related three-component reaction. The established literature for these specific heterocyclic systems does not prominently feature this compound as a key precursor.

Substituted dialkyl malonates, including this compound, are effective reagents in cyclocondensation reactions with various dinucleophiles to form a range of 5-, 6-, and 7-membered heterocyclic rings derpharmachemica.com. In these reactions, the malonate derivative serves as the 1,3-dielectrophilic component.

A classic example of this reactivity is the formation of six-membered rings, such as pyrimidinediones. The reaction of a substituted malonate with a dinucleophile like urea or other amidines leads to the formation of barbituric acid derivatives nih.gov. In this process, the two nitrogen atoms of the dinucleophile displace the ethoxy groups of the this compound, followed by cyclization to form the stable heterocyclic ring. This type of reaction is fundamental in medicinal chemistry for creating a variety of bioactive molecules derpharmachemica.comnih.gov.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrimidine, Diazepane)

This compound serves as a valuable C3 synthon in the construction of various nitrogen-containing heterocyclic systems. Its utility is particularly evident in the synthesis of pyrimidine derivatives. Dialkyl halomalonates, including this compound, are key starting materials for building pyrimidinediones through condensation reactions with amidines derpharmachemica.com. In this reaction, the two ester groups and the central carbon of this compound provide the O=C-C-C=O fragment, which cyclizes with the N-C-N unit of an amidine, urea, or guanidine derivative to form the pyrimidine ring bu.edu.eg. The chlorine atom on the alpha-carbon acts as a leaving group or can be retained in the final product to allow for further functionalization.

The general approach involves the reaction of a 1,3-bifunctional three-carbon fragment with a compound containing an N-C-N moiety, which is a widely used method for pyrimidine ring construction bu.edu.eg. While the direct condensation of 2-aminopyridines with diethyl malonate is a known route to pyrido[1,2-a]pyrimidin-4-ones researchgate.netdergipark.org.trresearchgate.net, the use of this compound offers a pathway to substituted pyrimidines that might otherwise be difficult to access.

While specific examples detailing the synthesis of diazepanes using this compound are less common in readily available literature, related structures such as 1,3,4-benzotriazepines have been synthesized from precursors derived from diethyl ethoxymethylenemalonate and hydrazine hydrate researchgate.net. This suggests the potential of malonate derivatives in the formation of seven-membered heterocyclic rings, although the direct application of this compound for diazepane synthesis requires further specific investigation.

| Reactant A | Reactant B | Heterocyclic Product | Reaction Type |

| This compound | Amidines | Pyrimidinediones | Condensation/Cyclization derpharmachemica.com |

| This compound | Urea / Thiourea | Barbiturates / Thiobarbiturates | Condensation/Cyclization bu.edu.eg |

| This compound | Guanidine | 2-Aminopyrimidinediones | Condensation/Cyclization bu.edu.eg |

Reactions with Hydrazonoyl Halides for Heterocyclic Systems

Hydrazonoyl halides are highly versatile reagents in heterocyclic synthesis, primarily acting as precursors to nitrile imines, which are reactive 1,3-dipoles ekb.eg. The reaction of this compound with hydrazonoyl halides provides a powerful route to a variety of substituted heterocyclic systems, particularly five-membered rings like pyrazoles.

The general mechanism involves the in-situ generation of a nitrile imine from the hydrazonoyl halide via dehydrohalogenation with a base, such as triethylamine arkat-usa.org. Concurrently, the base abstracts a proton from the α-carbon of this compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the nitrile imine. The subsequent intramolecular cyclization, typically involving the displacement of an ethoxy group by the nitrogen anion, leads to the formation of the heterocyclic ring.

This methodology has been successfully employed for the synthesis of novel bis-pyrrole derivatives. For instance, treatment of a substrate with two enamine moieties with two equivalents of a hydrazonoyl halide in refluxing benzene containing triethylamine afforded bis-pyrrole derivatives in a one-pot reaction nih.gov. The versatility of this approach is highlighted by the wide range of substituents that can be incorporated into the final heterocyclic product by simply varying the structure of the starting hydrazonoyl halide nih.govekb.eg.

| Reactants | Base/Solvent | Product Type | Key Intermediate |

| This compound + Hydrazonoyl Halide | Triethylamine / Benzene | Substituted Pyrazoles | Nitrile Imine ekb.egarkat-usa.org |

| Diethyl (Z,Z)-3,3'-(ethane-1,2-diyldiimino)dibut-2-enoate + α-Ketohydrazonoyl Halide | Triethylamine / Benzene | Bis-pyrrole derivatives | Not specified nih.gov |

Construction of Functionalized 2,3-Dihydrobenzofurans

This compound is an effective reagent for the synthesis of benzofuran derivatives, particularly through the O-alkylation of salicylaldehydes derpharmachemica.com. Benzofurans and their dihydro-analogs are important structural motifs found in many biologically active compounds and natural products nih.gov.

The synthesis of functionalized 2,3-dihydrobenzofurans using this compound typically begins with the deprotonation of a substituted phenol, such as a salicylaldehyde, using a suitable base to form a phenoxide. This phenoxide then acts as a nucleophile, attacking the α-carbon of this compound and displacing the chloride ion in an O-alkylation reaction. The resulting intermediate, which contains both the aromatic ring and the malonate moiety, can then undergo an intramolecular cyclization reaction. This ring-closure step, often facilitated by a base, involves the attack of the malonate enolate onto the aldehyde carbonyl group, followed by dehydration, to form the furan ring fused to the benzene ring. This approach provides a direct route to 2,3-dihydrobenzofurans functionalized with two ester groups at the 2-position, which can be further modified.

| Starting Material | Reagent | Intermediate | Final Product |

| Salicylaldehyde | This compound | Diethyl 2-(2-formylphenoxy)malonate | Diethyl 2,3-dihydrobenzofuran-2,2-dicarboxylate |

| 2-Hydroxybenzophenone arkat-usa.org | 1-(1-chloroalkyl)benzotriazoles | 2-(1-benzotriazolylalkoxy)-benzophenone | 3-Alkyl-3-aryl-2,3-dihydrobenzofuran-2-one |

Cyclopropane (B1198618) Chemistry

Michael-Initiated Ring Closure (MIRC) Reactions

This compound is a key substrate in Michael-Initiated Ring Closure (MIRC) reactions for the synthesis of highly functionalized cyclopropanes. rsc.orgrsc.orgresearchgate.net The MIRC reaction is a powerful tandem process that involves a Michael addition followed by an intramolecular nucleophilic substitution (cyclization) to form a three-membered ring rsc.org.

In this context, this compound functions as the Michael donor after being deprotonated by a base to form a carbanion. This nucleophile adds to a Michael acceptor, such as an α,β-unsaturated ketone (e.g., chalcone), ester, or nitrile. The resulting enolate intermediate then undergoes an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the chlorine atom, displacing it and closing the three-membered ring. This process is categorized as a Type II MIRC reaction, where the leaving group is located on the nucleophilic component rsc.org. The reaction is highly diastereoselective, often favoring the formation of the trans-cyclopropane derivative to minimize steric interactions in the transition state researchgate.net.

| Michael Donor Precursor | Michael Acceptor | Base | Product | Reaction Type |

| This compound | Chalcone | K2CO3 | Diethyl 2-benzoyl-3-phenyl-cyclopropane-1,1-dicarboxylate researchgate.net | MIRC (Type II) |

| Diethyl bromomalonate researchgate.net | Chalcone | K2CO3 / Chiral Catalyst | trans-2-Benzoyl-3-arylcyclopropane-1,1-dicarboxylate | MIRC (Type II) researchgate.netresearchgate.net |

| This compound | α,β-Unsaturated Nitrile | Base | Diethyl 2-cyano-3-substituted-cyclopropane-1,1-dicarboxylate | MIRC (Type II) |

Enantioselective Cyclopropanation via Nucleophilic Addition

The MIRC reaction involving this compound can be rendered enantioselective through the use of chiral catalysts, providing access to optically active cyclopropane derivatives rsc.orgrsc.org. These catalysts control the stereochemical outcome of the initial Michael addition step, which in turn determines the absolute configuration of the newly formed stereocenters in the cyclopropane ring.

Two main strategies are employed for enantioselective MIRC cyclopropanation:

Chiral Phase-Transfer Catalysis: In this approach, a chiral phase-transfer catalyst, such as a cinchona alkaloid-derived quaternary ammonium salt, is used. The catalyst forms a chiral ion pair with the malonate enolate, guiding its nucleophilic attack on the Michael acceptor from a specific face, thereby inducing enantioselectivity. This method has been successfully applied to the reaction of diethyl bromomalonate with chalcones, achieving high enantiomeric excesses (up to 99% ee) researchgate.net. The principles are directly applicable to this compound.

Organocatalysis: Chiral organocatalysts, such as quinine or cinchonine derivatives, can also facilitate enantioselective MIRC reactions rsc.org. These catalysts activate the reactants through mechanisms like hydrogen bonding, directing the stereochemical pathway of the reaction. Organocatalysis offers the advantage of operating under mild, metal-free conditions rsc.org.

| Catalyst Type | Example Catalyst | Reactants | Key Feature | Typical Enantioselectivity |

| Chiral Phase-Transfer | Cinchona alkaloid-based crown ethers | Diethyl bromomalonate + Chalcones | Formation of a chiral ion pair with the enolate. | Up to 99% ee researchgate.net |

| Organocatalyst | Quinine/Cinchonine derivatives | This compound + α,β-Unsaturated Aldehydes | Activation via iminium ion formation and hydrogen bonding. | High ee values reported for related systems rsc.orgprinceton.edu. |

Use in the Synthesis of Nitrocyclopropanes

This compound is a suitable precursor for the synthesis of nitrocyclopropanes via the MIRC reaction pathway. Nitrocyclopropanes are valuable synthetic intermediates due to the versatile reactivity of the nitro group, which can be transformed into various other functional groups.

The synthesis involves the reaction of the enolate of this compound with a nitroalkene, such as β-nitrostyrene, which serves as the Michael acceptor. The nucleophilic addition of the malonate carbanion to the nitroalkene forms a nitronate intermediate. Subsequent intramolecular cyclization via displacement of the chloride ion affords the highly functionalized nitrocyclopropane. This reaction provides a direct route to cyclopropanes bearing a nitro group and two ester functionalities, which are versatile building blocks for further synthetic transformations. A visible light-promoted, metal-free protocol has been reported for the synthesis of nitrocyclopropanes from related starting materials, highlighting modern approaches to these structures researchgate.net.

Advanced Derivatization and Functionalization

This compound serves as a versatile precursor for advanced derivatization and functionalization, enabling the synthesis of a variety of complex molecules. Its reactivity allows for the introduction of diverse functional groups, including organophosphorus moieties, and facilitates the construction of halogenated and fluorinated carbon frameworks.

Formation of Organophosphorus Compounds

The reaction of this compound with trivalent phosphorus esters, such as trialkyl phosphites, is a key method for forming carbon-phosphorus bonds. This transformation typically proceeds via mechanisms analogous to the Michaelis-Arbuzov and Perkow reactions. wikipedia.orgwikipedia.org

In the Michaelis-Arbuzov reaction, the nucleophilic phosphorus atom of the phosphite attacks the electrophilic α-carbon of this compound, displacing the chloride ion. organic-chemistry.org This results in the formation of a phosphonium (B103445) intermediate. A subsequent SN2 reaction, where the displaced chloride anion attacks one of the phosphite's alkyl groups, yields the final pentavalent phosphonate product and an alkyl halide. wikipedia.org This reaction is a widely used method for the synthesis of phosphonates, phosphinates, and phosphine oxides. wikipedia.org

Alternatively, the reaction can sometimes proceed via the Perkow pathway, which involves the initial attack of the phosphite on the carbonyl carbon. wikipedia.org However, for substrates like this compound, the Michaelis-Arbuzov reaction is the expected major pathway, leading to the formation of a β-keto phosphonate. wikipedia.org These reactions are fundamental in preparing phosphonate esters that are crucial reagents in other synthetic transformations, such as the Horner-Wadsworth-Emmons reaction. organic-chemistry.org

| Phosphorus Reagent | Reaction Type | Expected Product | Description |

|---|---|---|---|

| Trialkyl Phosphite (e.g., Triethyl phosphite) | Michaelis-Arbuzov Reaction | Dialkyl (2,2-dicarbethoxy)methylphosphonate | The phosphite acts as a nucleophile, attacking the chlorinated carbon of this compound to form a stable C-P bond, yielding a phosphonate. wikipedia.orgorganic-chemistry.org |

| Trialkyl Phosphite | Perkow Reaction (Side-reaction) | Dialkyl Vinyl Phosphate | Considered a side-reaction in this context, it involves nucleophilic attack on a carbonyl carbon, which is less favored for this substrate compared to the Michaelis-Arbuzov pathway. wikipedia.org |

Preparation of Halogenated Acetic Acids

This compound is a key starting material in synthetic routes to produce various halogenated and chiral acetic acids. rsc.org The general pathway involves the hydrolysis of the two ester groups, followed by decarboxylation. masterorganicchemistry.commasterorganicchemistry.com

The process begins with the saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis of this compound to yield chloromalonic acid. This intermediate, being a malonic acid derivative, is susceptible to decarboxylation upon heating, readily losing a molecule of carbon dioxide to form chloroacetic acid. masterorganicchemistry.comnih.gov

This synthetic strategy is versatile because the this compound can be further halogenated before the hydrolysis and decarboxylation steps. For instance, bromination of this compound yields diethyl bromochloromalonate. rsc.org Subsequent hydrolysis and decarboxylation of this dihalogenated malonate produce bromochloroacetic acid. This stepwise halogenation allows for the synthesis of a wide array of mono- and dihalogenated acetic acids. rsc.orgresearchgate.net

| Starting Malonate | Reaction Steps | Final Acetic Acid Product | Reference |

|---|---|---|---|

| This compound | 1. Hydrolysis (acid or base) 2. Decarboxylation (heating) | Chloroacetic acid | masterorganicchemistry.comorgsyn.org |

| Diethyl bromochloromalonate (from chlorination of diethyl bromomalonate) | 1. Hydrolysis 2. Decarboxylation | Bromochloroacetic acid | rsc.org |

| Diethyl chlorofluoromalonate (from fluorination of this compound) | 1. Hydrolysis 2. Decarboxylation | Chlorofluoroacetic acid | rsc.org |

Base-Mediated Reactions with Perfluorinated Olefins

A novel synthetic application of this compound involves its base-mediated reaction with perfluorinated olefins to create multifunctional ionomer precursors. researchgate.net This method relies on the deprotonation of the malonate by a strong base to generate a C-nucleophile. researchgate.net

The reaction mechanism involves the in situ addition of the this compound carbanion to the terminal double bond of the perfluorinated olefin. This is followed by the elimination of a leaving group, typically a fluoride ion, which restores the double bond and yields the target bifunctional perfluorinated olefin. researchgate.net

For example, the reaction can be performed with hexafluoropropene (HFP). The process involves the initial formation of an adduct, which then undergoes further transformation to yield a polyfluorinated unsaturated malonate. rsc.org This reaction provides a powerful route to synthesize complex fluorinated molecules that are valuable as precursors to specialized polymers and other advanced materials. researchgate.net

| Perfluorinated Olefin | Base | Key Reaction Steps | Product Type |

|---|---|---|---|

| Hexafluoropropene (HFP) | Strong base (e.g., Sodium Hydride) | 1. Deprotonation of this compound. 2. Nucleophilic addition to the olefin's double bond. 3. Elimination of fluoride ion. | Bifunctional perfluorinated olefin with a malonate group. |

| General Perfluoroalkene | Strong base | 1. Generation of C-nucleophile. 2. Addition to the double bond. 3. Elimination of leaving group. | Per- and polyfluorinated unsaturated 2-substituted malonates. researchgate.net |

Computational and Theoretical Studies

Quantum-Chemical Calculations of Reaction Energy Barriers

Quantum-chemical calculations are fundamental to predicting the kinetics and thermodynamics of a chemical reaction. By modeling the potential energy surface, researchers can identify the minimum energy pathways from reactants to products and calculate the energy barriers (activation energies) that govern the reaction rate. ebin.pub High-accuracy methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are often used to refine energies calculated with more computationally efficient methods like Density Functional Theory (DFT), such as ωB97X-D3. ebin.pub The reaction barrier height is typically determined by calculating the difference between the energy of the transition state and the initial reactants, often including corrections for zero-point vibrational energy. ebin.pub

In the context of diethyl chloromalonate, such calculations are crucial for understanding its participation in various reactions, including substitutions, additions, and cyclopropanations. For instance, the reactivity of alkyl halides like this compound is significantly influenced by their bond dissociation energies and Lowest Unoccupied Molecular Orbital (LUMO) energies, which can be accurately computed. researchgate.net

The solvent environment can dramatically alter reaction energy barriers, and its effect is often modeled computationally. A key property of a solvent is its dielectric constant, which measures its ability to separate opposite charges.

High Dielectric Constant Solvents: Solvents with high dielectric constants, such as water, are effective at stabilizing charged intermediates and transition states. This stabilization can lower the energy barrier for reactions proceeding through polar or ionic pathways, such as unimolecular nucleophilic substitution (SN1).

Low Dielectric Constant Solvents: Nonpolar solvents with low dielectric constants, like hexanes, are poor at stabilizing charges. Consequently, they tend to favor concerted, bimolecular pathways (SN2) where charge is more dispersed in the transition state.

For reactions involving this compound, the choice of solvent can thus dictate the preferred mechanistic pathway by altering the relative energy barriers of competing routes. While this is a well-established principle, specific computational studies quantifying the precise effect of the dielectric constant on the reaction barriers of this compound are not extensively detailed in the available literature.

Computational studies are instrumental in dissecting the continuum of mechanisms between the ideal SN1 (monomolecular) and SN2 (bimolecular) pathways. This compound, as an alkyl halide, can undergo nucleophilic substitution, and the operative mechanism depends on factors like the nucleophile, solvent, and temperature.

Theoretical models like Molecular Electron Density Theory (MEDT) can be used to analyze the electronic structure of transition states. For SN2 reactions, computational analysis typically reveals a single transition state where the nucleophile attacks and the leaving group departs simultaneously. In contrast, models for SN1 reactions show a stepwise process involving the formation of a carbocation intermediate, which is the rate-determining step. Computational chemistry allows for the precise characterization of the geometries and energies of these respective transition states and intermediates, helping to predict which pathway is more favorable under specific conditions for a substrate like this compound.

Mechanistic Probing through Computational Modeling

Computational modeling serves as a "computational microscope" to probe the detailed step-by-step pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify all relevant intermediates and transition states that connect them, thereby elucidating the complete reaction mechanism. This approach is particularly valuable for complex reactions or those involving reactive intermediates that are difficult to study experimentally. For this compound, computational modeling has been applied to understand its role in reactions like enzyme-catalyzed cyclopropanation.

The transition state (TS) is a critical, fleeting configuration along the reaction coordinate with the highest potential energy. Its structure determines the steric and electronic factors that control the reaction rate and selectivity. Computational methods, particularly DFT, are widely used to locate and characterize the geometry of transition states.

For example, in a 4-OT catalyzed cyclopropanation reaction involving diethyl 2-chloromalonate, DFT studies provided crucial insights into the key transition states of the enantiodetermining step. By analyzing the computed TS structure, researchers can understand how substrates are oriented and how catalysts exert their influence to lower the activation energy. The process involves optimizing the TS structure and confirming it connects the desired reactants and products via Intrinsic Reaction Coordinate (IRC) calculations.

Solvation plays a critical role in the thermodynamics and kinetics of chemical reactions in solution. While simple continuum solvent models can capture bulk dielectric effects, they may be inadequate when specific solute-solvent interactions, such as hydrogen bonding, are significant.

Modern computational approaches are increasingly used to model these effects more accurately. One advanced method involves combining classical molecular dynamics (MD) simulations with quantum mechanics (QM) calculations. MD simulations are used to generate representative snapshots of the solute (e.g., this compound) and its explicit surrounding solvent molecules. QM calculations are then performed on these solute-solvent clusters to obtain a more accurate energetic profile of the reaction pathway, including the effects of the fluctuating, explicit solvation shell. Such methods are essential for accurately modeling reactions of polar molecules like this compound in aqueous or other polar media. Furthermore, machine learning models are being developed to predict kinetic solvent effects based on large datasets generated from quantum chemistry.

Assessment of Physicochemical Properties

Computational methods are routinely used to predict various physicochemical properties of molecules. These predicted properties are valuable in chemical research and for assessing a compound's potential behavior in various environments. For this compound, several key properties have been computed and are available in chemical databases.

The "Rule of Five" (also known as Lipinski's Rule of Five or RO5) is a set of guidelines used to evaluate the druglikeness of a chemical compound and its potential for oral absorption. While this compound is not a drug, its computed properties can be assessed against these criteria. The relevant parameters include molecular weight, the logarithm of the partition coefficient (LogP), and the number of hydrogen bond donors and acceptors. While the prompt mentioned "RO3 properties," this is likely a typographical error, and the more standard and relevant "Rule of Five" properties are presented.

Below is an interactive table of key computed physicochemical properties for this compound.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems

The development of novel catalytic systems is crucial for enhancing the efficiency, selectivity, and sustainability of reactions involving diethyl chloromalonate. Research in this area is focused on both metal-based and organocatalytic approaches.

One area of interest is the use of simple and environmentally benign catalysts. For instance, potassium carbonate (K2CO3) has been effectively used to catalyze domino reactions of this compound with salicylic (B10762653) aldehyde derivatives to produce functionalized 2,3-dihydrobenzofurans. This approach offers a mild and efficient method for constructing complex heterocyclic scaffolds.

In the realm of organocatalysis, which avoids the use of potentially toxic and expensive metals, new catalysts are being explored. For example, bispidine-based organocatalysts have shown promise in Michael addition reactions of the related diethyl malonate, suggesting their potential applicability to reactions with this compound. Furthermore, advancements in phosphorus-based organocatalysis are aiming to develop catalytic versions of classic reactions, which could reduce waste and improve reaction efficiency for processes involving this compound. The ongoing development of novel catalysts is expected to provide more sustainable and efficient routes for the utilization of this compound in the synthesis of complex molecules.

Exploration of New Reaction Pathways for Selective Transformations

Researchers are actively exploring new reaction pathways to expand the synthetic utility of this compound, with a focus on achieving high levels of selectivity. A significant area of this exploration is in the field of domino reactions, where multiple bonds are formed in a single synthetic operation. As mentioned, K2CO3-catalyzed domino reactions of this compound have been developed for the synthesis of complex heterocyclic compounds. nih.gov

Another novel reaction pathway involves the use of this compound in the synthesis of important pharmaceutical intermediates. For example, a patented process describes the reaction of this compound with methylhydrazine to produce 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate, a key intermediate for a new class of 1,3,4-triazine-based herbicides. nih.gov This process offers a more efficient and less hazardous alternative to previous synthetic routes. nih.gov

Furthermore, this compound is a key starting material in the synthesis of chiral halogenated acetic acids. nih.gov These compounds are valuable precursors for creating small, chiral molecules used in fundamental scientific research, such as the study of molecular parity violation. nih.gov The synthetic routes to these chiral acids from this compound demonstrate its utility in preparing highly specialized and valuable chemical entities. nih.gov

Integration into Flow Chemistry Processes

The integration of chemical reactions into continuous flow systems is a rapidly growing area of chemical engineering that offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. While specific examples of the integration of this compound into flow chemistry processes are still emerging in the literature, the principles of flow chemistry are highly applicable to reactions involving this reagent.

For instance, a patent has been filed for a method of continuously synthesizing diethyl methylmalonate, a closely related compound, highlighting the feasibility of applying flow chemistry to malonic ester derivatives. mdpi.com The benefits observed in this process, such as improved reaction control and higher yields, are likely transferable to reactions with this compound. Future research will likely focus on adapting known batch reactions of this compound to continuous flow conditions, which could lead to more efficient and safer manufacturing processes for fine chemicals and pharmaceutical intermediates derived from this compound.

Bio-inspired and Enzymatic Catalysis

The use of enzymes and bio-inspired catalysts in organic synthesis is a field of growing importance due to the high selectivity and mild reaction conditions offered by these systems. While the application of biocatalysis to this compound is still in its early stages, the structural features of the molecule suggest several potential avenues for exploration.

Lipases, a class of hydrolase enzymes, have been shown to catalyze various reactions with malonate esters. nih.gov For example, they have been used in the synthesis of monoamides from diethyl malonate. researchgate.net This suggests that lipases could potentially be used for the selective hydrolysis or aminolysis of one of the ester groups in this compound.

Furthermore, the presence of a carbon-chlorine bond in this compound makes it a potential substrate for dehalogenase enzymes. mdpi.com These enzymes are capable of cleaving carbon-halogen bonds and could be used for the stereoselective dehalogenation of this compound or its derivatives. mdpi.com The development of bio-inspired catalysts that mimic the active sites of these enzymes could also provide new methods for the selective functionalization of this compound under mild conditions.

Applications in Advanced Materials and Specialized Chemicals

This compound serves as a crucial building block for a variety of advanced materials and specialized chemicals, particularly in the pharmaceutical and agrochemical industries.

In the pharmaceutical sector, dialkyl halomalonates are important starting materials for the synthesis of several Active Pharmaceutical Ingredients (APIs). rsc.org For example, the related dimethyl chloromalonate is a key intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used to treat pulmonary artery hypertension. rsc.org

In the agrochemical industry, diethyl malonate and its derivatives are used in the synthesis of herbicides and pesticides. nih.gov As previously mentioned, this compound is a precursor to intermediates for novel 1,3,4-triazine-based herbicides. nih.gov

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for characterizing diethyl chloromalonate (DECM) in synthetic products?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying peaks for the ethyl ester groups (δ ~1.2–1.4 ppm for CH₃ and δ ~4.2–4.4 ppm for CH₂) and the chlorinated α-carbon (δ ~5.0 ppm). Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV detection can quantify purity. Differential Scanning Calorimetry (DSC) assesses thermal stability, given its melting point of ~2–8°C .

Q. What protocols ensure safe handling and storage of DECM in laboratory settings?

- Methodological Answer : DECM is corrosive (Risk Phrase R34) and irritant (R36/37). Always use PPE (gloves, goggles, lab coat) and work in a fume hood. Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis. Avoid contact with moisture, bases, or oxidizing agents. In case of skin exposure, wash immediately with soap and water; for eye contact, rinse for 15 minutes and seek medical attention .

Q. How can researchers optimize the synthesis of DECM to minimize by-products?

- Methodological Answer : DECM is synthesized via chlorination of diethyl malonate using sulfonyl chloride or chlorine gas. Key parameters:

- Maintain reaction temperature at 0–5°C to suppress side reactions.

- Use anhydrous solvents (e.g., dichloromethane) and stoichiometric control of chlorinating agents.

- Purify via vacuum distillation (boiling point ~279°C) or recrystallization from non-polar solvents. Monitor reaction progress via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How does DECM influence the environmental footprint of the Appel reaction compared to traditional reagents?

- Methodological Answer : Life Cycle Assessment (LCA) reveals DECM’s high carbon footprint due to ethanol (40 mol) and chlorine (39 mol) consumption during production. To mitigate:

- Evaluate solvent recycling (e.g., acetonitrile recovery via distillation).

- Substitute DECM with greener chlorination agents (e.g., trichloroisocyanuric acid) or catalytic systems.

- Compare cumulative energy demand (CED) and greenhouse gas (GHG) emissions using databases like ecoinvent. Recycling ethanol and chlorine reduces CED by 20% and GHG by 32% .

Q. Why does DECM exhibit low reactivity in certain nucleophilic substitution reactions?

- Methodological Answer : DECM’s α-chlorine is less electrophilic due to electron-withdrawing ester groups stabilizing the transition state. Reactivity can be enhanced by:

- Using polar aprotic solvents (e.g., DMF) to stabilize the leaving group.

- Introducing Lewis acids (e.g., ZnCl₂) to polarize the C–Cl bond.

- Comparing with brominated analogs (e.g., diethyl bromomalonate), which react faster due to bromine’s higher polarizability .

Q. What strategies improve DECM’s efficiency in K₂CO₃-catalyzed domino reactions?

- Methodological Answer : In K₂CO₃-mediated Michael/Mannich alkylations:

- Optimize solvent polarity (e.g., THF or ethanol) to balance nucleophilicity and solubility.

- Use microwave-assisted synthesis to reduce reaction time (2–6 minutes vs. hours).

- Adjust DECM stoichiometry (1.2–1.5 eq.) to compensate for steric hindrance from ester groups. Characterize products via ²D NMR (COSY, HSQC) to confirm regioselectivity .

Q. How can contradictions in DECM’s solvent compatibility be resolved during experimental design?

- Methodological Answer : DECM is sparingly soluble in water but miscible with chloroform and methanol. Conflicting solubility data may arise from impurities or hydrolysis. To address:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。